
Europium--oxotungsten (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium–oxotungsten (1/1) is a compound formed by the combination of europium and tungsten oxides. Europium is a rare earth element known for its luminescent properties, while tungsten is a transition metal with high density and melting point. The combination of these elements results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of europium–oxotungsten (1/1) typically involves the reaction of europium oxide (Eu₂O₃) with tungsten oxide (WO₃) under high-temperature conditions. The reaction can be represented as: [ Eu_2O_3 + WO_3 \rightarrow EuWO_4 ]
Industrial Production Methods
Industrial production of europium–oxotungsten (1/1) often involves solid-state reactions at elevated temperatures. The reactants are mixed in stoichiometric ratios and heated in a furnace to facilitate the formation of the compound. The process may also involve the use of reducing agents to control the oxidation states of the elements involved.
Análisis De Reacciones Químicas
Types of Reactions
Europium–oxotungsten (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and carbon monoxide are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state oxides of europium and tungsten.
Reduction: Lower oxidation state oxides or elemental forms of europium and tungsten.
Substitution: Compounds with substituted elements, such as halides or nitrides.
Aplicaciones Científicas De Investigación
Europium–oxotungsten (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Employed in bioimaging and biosensing applications owing to its luminescent characteristics.
Medicine: Investigated for potential use in medical imaging and diagnostic tools.
Industry: Utilized in the production of phosphors for lighting and display technologies.
Mecanismo De Acción
The mechanism by which europium–oxotungsten (1/1) exerts its effects involves the interaction of its constituent elements with molecular targets. Europium’s luminescent properties are due to its ability to absorb and emit light, while tungsten’s high density and stability contribute to the compound’s overall robustness. The pathways involved include electron transfer processes and energy transfer mechanisms that facilitate the compound’s various applications.
Comparación Con Compuestos Similares
Similar Compounds
Europium Oxide (Eu₂O₃): Known for its luminescent properties, used in phosphors.
Tungsten Oxide (WO₃): Used in electrochromic devices and as a catalyst.
Europium Tungstate (Eu₂(WO₄)₃): Similar in composition but with different stoichiometry and properties.
Uniqueness
Europium–oxotungsten (1/1) is unique due to its specific combination of europium and tungsten oxides, resulting in distinct chemical and physical properties. Its luminescent characteristics, combined with the stability and density of tungsten, make it particularly valuable in applications requiring both light emission and structural integrity.
Propiedades
Número CAS |
12707-50-5 |
|---|---|
Fórmula molecular |
EuOW |
Peso molecular |
351.80 g/mol |
Nombre IUPAC |
europium;oxotungsten |
InChI |
InChI=1S/Eu.O.W |
Clave InChI |
HHRBIHZOMIZHFU-UHFFFAOYSA-N |
SMILES canónico |
O=[W].[Eu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-1-phenylethylideneamino]-N-[[4-[(N-[(E)-1-phenylethylideneamino]anilino)methyl]phenyl]methyl]aniline](/img/structure/B14717650.png)
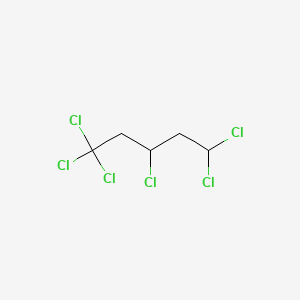
![1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14717670.png)

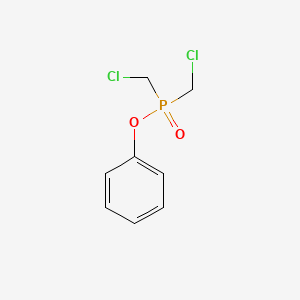
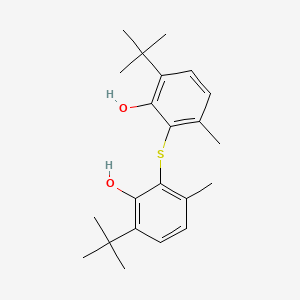
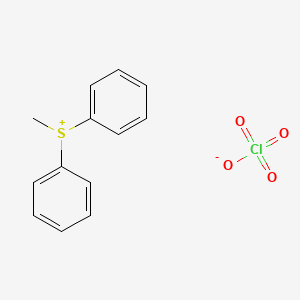
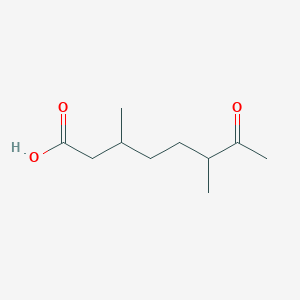

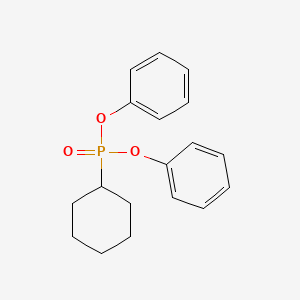
![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)


![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)
